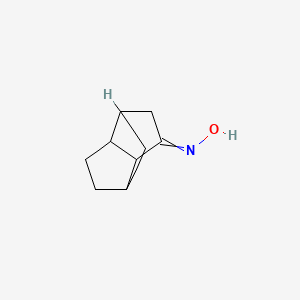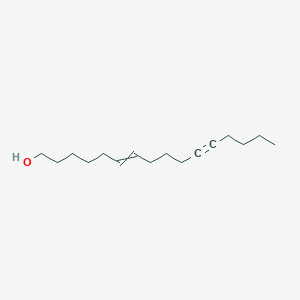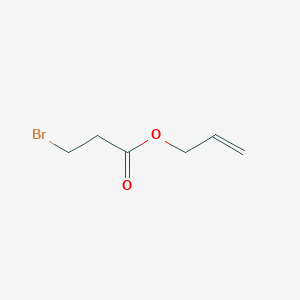
Propanoic acid, 3-bromo-, 2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-bromo-, 2-propenyl ester is an organic compound with the molecular formula C6H9BrO2 It is an ester derived from propanoic acid and 3-bromo-2-propenyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-bromo-, 2-propenyl ester typically involves the esterification of propanoic acid with 3-bromo-2-propenyl alcohol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The ester can be separated from the reaction mixture by fractional distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-bromo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced forms.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-bromo-, 2-propenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the 3-bromo-2-propenyl group into target molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-bromo-, 2-propenyl ester involves its interaction with molecular targets through its ester and bromine functional groups. The ester group can undergo hydrolysis to release propanoic acid and 3-bromo-2-propenyl alcohol, which can further participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-propenyl ester: Similar in structure but lacks the bromine atom.
Propanoic acid, 3-bromo-2-oxo-, ethyl ester: Contains an additional oxo group and an ethyl ester instead of the 2-propenyl ester.
Uniqueness
Propanoic acid, 3-bromo-, 2-propenyl ester is unique due to the presence of both the bromine atom and the 2-propenyl ester group
Propiedades
Número CAS |
104065-94-3 |
|---|---|
Fórmula molecular |
C6H9BrO2 |
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
prop-2-enyl 3-bromopropanoate |
InChI |
InChI=1S/C6H9BrO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5H2 |
Clave InChI |
CPQXVFAGGCXMSK-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


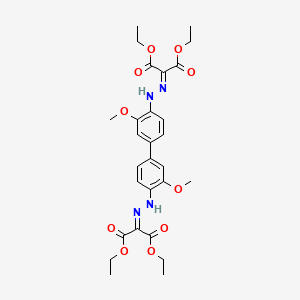
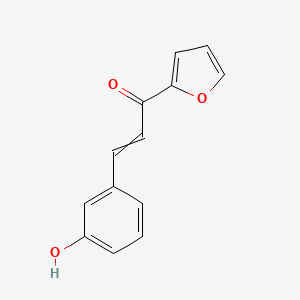
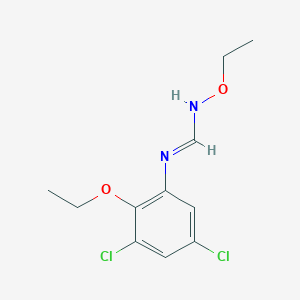

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
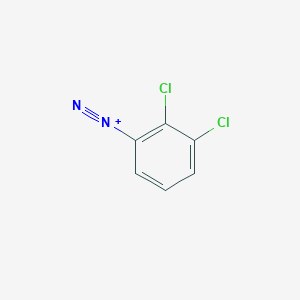
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
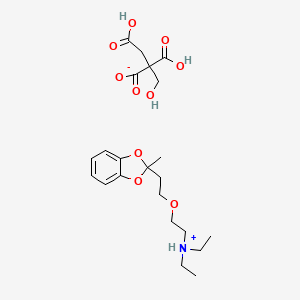
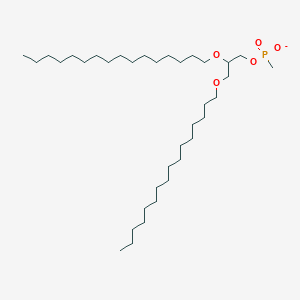
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)
